molecular formula C13H16O2 B14401455 3-Phenylbutyl prop-2-enoate CAS No. 88465-92-3

3-Phenylbutyl prop-2-enoate

Cat. No.: B14401455
CAS No.: 88465-92-3
M. Wt: 204.26 g/mol
InChI Key: RZHYZKCBGLQLKY-UHFFFAOYSA-N
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Description

3-Phenylbutyl prop-2-enoate is an ester derivative characterized by a prop-2-enoate (acrylate) group esterified with a 3-phenylbutyl chain. This structure combines a phenyl-substituted alkyl chain with an α,β-unsaturated ester moiety, which is common in UV filters, fragrances, and bioactive molecules. The phenyl group enhances lipophilicity, while the acrylate group contributes to UV absorption and reactivity in polymerization or metabolic pathways.

Properties

CAS No.

88465-92-3

Molecular Formula

C13H16O2

Molecular Weight

204.26 g/mol

IUPAC Name

3-phenylbutyl prop-2-enoate

InChI

InChI=1S/C13H16O2/c1-3-13(14)15-10-9-11(2)12-7-5-4-6-8-12/h3-8,11H,1,9-10H2,2H3

InChI Key

RZHYZKCBGLQLKY-UHFFFAOYSA-N

Canonical SMILES

CC(CCOC(=O)C=C)C1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenylbutyl prop-2-enoate typically involves the esterification of 3-phenylbutanol with prop-2-enoic acid. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions. The reaction mixture is then neutralized, washed with water, and purified by distillation to obtain the desired ester .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar process but on a larger scale. The use of continuous reactors and efficient separation techniques ensures high yield and purity of the product. The process involves the esterification of large quantities of 3-phenylbutanol and prop-2-enoic acid, followed by purification steps such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-Phenylbutyl prop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines and alcohols can react with the ester group under basic or acidic conditions.

Major Products Formed

    Oxidation: 3-Phenylbutanoic acid

    Reduction: 3-Phenylbutanol

    Substitution: Various esters and amides depending on the nucleophile used

Scientific Research Applications

3-Phenylbutyl prop-2-enoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Phenylbutyl prop-2-enoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which can then interact with biological pathways. The phenyl group can participate in π-π interactions with aromatic residues in proteins, influencing their activity .

Comparison with Similar Compounds

Structural Analogs with Piperidine Substitutions

Compounds sharing the 3-phenylbutyl motif but incorporating a piperidine ring, such as 1-(3-phenylbutyl)piperidine , exhibit distinct binding behaviors. Studies on Sigma-1 receptor (S1R) ligands reveal that RMSD values (root-mean-square deviation) differentiate structural alignment:

  • RMSD < 2 Å : Compounds like RC-33 analogs maintain similar 3-phenylbutyl-piperidine orientations, preserving salt-bridge interactions with Glu172 .
  • RMSD > 2.5 Å : Larger hydrophobic substituents (e.g., compounds 37, 62) reorient the 3-phenylbutyl group toward helices α4/α5, adapting to hydrophobic cavities while retaining Glu172 interactions .

Key Insight : The 3-phenylbutyl group’s orientation and substituent size dictate receptor binding efficiency, highlighting the balance between hydrophobic interactions and steric effects.

UV Filter and Stabilizer Derivatives

Prop-2-enoate esters are widely used in UV filters. Comparative analysis with 3-phenylbutyl prop-2-enoate includes:

Compound Name Substituents Key Properties Reference
This compound Phenyl, butyl chain Moderate lipophilicity, UV absorption ~280–320 nm N/A
2-Ethylhexyl 2-cyano-3,3-diphenylprop-2-enoate (OC) Cyano, diphenyl, ethylhexyl Enhanced UV absorption (broad spectrum), high environmental persistence
3-Methylbutyl (E)-3-(4-methoxyphenyl)prop-2-enoate (IMC) 4-Methoxyphenyl, methylbutyl Increased solubility due to methoxy group; detected in marine mammals

Key Insight: Substituents like cyano (OC) or methoxy (IMC) modulate UV absorption profiles and environmental persistence, whereas phenyl groups enhance lipophilicity.

Cinnamate Esters and Aromatic Variants

Cinnamate derivatives (e.g., ethyl cinnamate , isobutyl cinnamate ) share the α,β-unsaturated ester core but differ in alkyl chains and aromatic substitution:

  • Ethyl 3-phenylcrotonate (trans-β-methylcinnamate): The β-methyl group reduces planarity, altering UV stability compared to non-methylated analogs .
  • 4-[(E)-3-phenylprop-2-enoyl]oxybutyl (Z)-3-phenylprop-2-enoate: A diester with conjugated phenyl groups, enhancing π-π stacking and photostability .

Key Insight : Alkyl chain length and substituent position (ortho, meta, para) significantly affect volatility, photodegradation rates, and application in cosmetics.

Thermodynamic and Functional Group Variations

  • Ethyl-2-cyano-3-(furan-2-yl)-prop-2-enoate (ECFP): Replacing phenyl with furan reduces melting point (ΔTm ~15°C) and alters heat capacity due to furan’s lower aromaticity .
  • 3-Methylbut-2-en-1-yl (2E)-3-(3,4-dihydroxyphenyl)prop-2-enoate: Hydroxyl groups increase polarity and hydrogen-bonding capacity, influencing bioavailability compared to non-hydroxylated analogs .

Key Insight: Functional groups (cyano, hydroxyl, methoxy) and heteroaromatic substitutions (furan vs. phenyl) modulate thermal stability and intermolecular interactions.

Alkyl Chain Branching Effects

  • 2,3,3-Trimethylbutan-2-yl prop-2-enoate: Branched alkyl chains increase steric hindrance, reducing enzymatic hydrolysis rates compared to linear chains .
  • Decyl prop-2-enoate: Longer linear chains enhance hydrophobicity, favoring use in lubricants over UV filters .

Key Insight : Branching and chain length influence physicochemical properties like solubility, volatility, and resistance to degradation.

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